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4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one Documentation Hub

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  • Product: 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one
  • CAS: 1453851-57-4

Core Science & Biosynthesis

Foundational

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one CAS number and identifiers

This technical guide details the properties, synthesis, and application of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (CAS 1453851-57-4), a critical biaryl scaffold used in the development of selective ERK1/2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (CAS 1453851-57-4), a critical biaryl scaffold used in the development of selective ERK1/2 inhibitors, most notably Ravoxertinib (GDC-0994) .

CAS Number: 1453851-57-4 Role: Advanced Intermediate for ERK Kinase Inhibitors Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Identity & Significance

This compound represents a "privileged scaffold" in kinase inhibitor design. It features a pyridin-2-one ring linked to a pyrimidine ring.[1] Its structural utility lies in its orthogonality:

  • The Pyridinone Nitrogen (N1): Acts as a nucleophile for installing chiral "head" groups (e.g., via Mitsunobu reaction or alkylation) that occupy the solvent-exposed region of the kinase ATP pocket.

  • The Methylthio Group (SMe): Serves as a latent electrophile. Upon oxidation to a sulfone (–SO₂Me), it becomes a highly reactive leaving group, allowing for the late-stage introduction of diverse amine "tails" via nucleophilic aromatic substitution (SNAr).

Chemical Identifiers[2][3][4][5][6][7][8][9][10][11][12]
IdentifierValue
CAS Number 1453851-57-4
IUPAC Name 4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-dihydropyridin-2-one
Synonyms 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2-ol; GDC-0994 Intermediate 8
Molecular Formula C₁₀H₉N₃OS
Molecular Weight 219.26 g/mol
SMILES CSc1nc(ccn1)c2cc(O)nc[nH]2
InChI Key UYHSQVMHSFXUOA-UHFFFAOYSA-N

Synthesis & Manufacturing Protocol

The synthesis of CAS 1453851-57-4 is typically achieved via a Suzuki-Miyaura cross-coupling followed by hydrolysis. The following protocol is adapted from the process chemistry developed for GDC-0994 (Ravoxertinib).

Reaction Scheme Overview

Synthesis SM1 4-bromo-2-(methylthio)pyrimidine (Electrophile) Biaryl Intermediate: 2-fluoro-4-(2-(methylthio)pyrimidin-4-yl)pyridine SM1->Biaryl Suzuki Coupling Pd Catalyst, Base SM2 2-fluoropyridin-4-ylboronic acid (Nucleophile) SM2->Biaryl Product TARGET: 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one Biaryl->Product Acidic Hydrolysis (HCl/H2O, Reflux)

Figure 1: Synthetic route to the target scaffold.[2]

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core by coupling the pyrimidine and pyridine rings.

  • Reagents:

    • 4-Bromo-2-(methylthio)pyrimidine (1.0 equiv)

    • 2-Fluoropyridin-4-ylboronic acid (1.1–1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

    • Base: Na₂CO₃ (2.0 M aqueous solution).

    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Procedure:

    • Charge the reaction vessel with 4-bromo-2-(methylthio)pyrimidine and the boronic acid.

    • Add the solvent (degassed) and the aqueous base.

    • Add the palladium catalyst under an inert atmosphere (Nitrogen or Argon).

    • Heat the mixture to 85–90 °C for 4–16 hours. Monitor consumption of the bromide by HPLC or TLC.

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields the intermediate 2-fluoro-4-(2-(methylthio)pyrimidin-4-yl)pyridine .

Step 2: Hydrolysis to Pyridinone

Objective: Convert the 2-fluoropyridine to the 2-pyridinone (tautomer of 2-hydroxypyridine).

  • Reagents:

    • 2-Fluoro-biaryl intermediate (from Step 1).

    • Acid: 4N or 6N Hydrochloric Acid (aqueous).

    • Co-solvent: 1,4-Dioxane (optional, to improve solubility).

  • Procedure:

    • Dissolve the intermediate in 1,4-dioxane (if needed) and add excess aqueous HCl.

    • Heat the mixture to reflux (100 °C) . The fluorine atom is displaced by water (nucleophilic aromatic substitution activated by the protonated pyridine nitrogen).

    • Monitor reaction progress (conversion of the non-polar fluoro-compound to the polar pyridinone).

    • Isolation: Cool the mixture. The product often precipitates as a solid upon cooling or neutralization to pH ~6–7 with NaOH.

    • Filter the solid, wash with water and ether, and dry under vacuum.

    • Yield: Typically >80% for the hydrolysis step.

Biological Applications & Mechanism[12]

This compound is the foundational scaffold for GDC-0994 (Ravoxertinib) , an orally bioavailable ERK1/2 inhibitor designed to overcome resistance to RAF/MEK inhibitors in cancer therapy.

Structural Logic (SAR)

The scaffold allows for a "Divide and Conquer" synthetic strategy:

  • Head Group Installation (N-Alkylation): The pyridinone nitrogen is alkylated with a chiral mesylate (e.g., (S)-2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethyl methanesulfonate). This chiral group fits into the ribose/specificity pocket of the kinase.

    • Note: N-alkylation is favored over O-alkylation by using bases like Cs₂CO₃ or LiHMDS in polar aprotic solvents.

  • Tail Group Installation (S-Displacement): After the head group is attached, the methylthio (SMe) group is oxidized to a sulfone (SO₂Me) using m-CPBA or Oxone. The sulfone is then displaced by an amine (e.g., an aminopyrazole) to form the final drug molecule. This amine interacts with the hinge region of the kinase.

Mechanism of Action Diagram

SAR Scaffold Scaffold: CAS 1453851-57-4 Pyridinone N-H Pyrimidine S-Me Step1 Step 1: N-Alkylation (Installs Chiral Head) Scaffold:N1->Step1 Alkyl Halide/Mesylate + Base Step2 Step 2: Oxidation & S_NAr (Installs Hinge-Binder Tail) Scaffold:S2->Step2 1. m-CPBA (Oxidation) 2. Amine (Displacement) Step1->Scaffold:S2 Activates SMe Drug Final Drug (e.g., GDC-0994) Chiral Head Group Hinge Binder Step2->Drug

Figure 2: Functionalization logic transforming the scaffold into a bioactive kinase inhibitor.

Analytical Characterization

To validate the identity of CAS 1453851-57-4, compare experimental data against these standard values:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.8 (br s, 1H, NH)

    • δ 8.65 (d, 1H, Pyrimidine-H)

    • δ 7.85 (d, 1H, Pyrimidine-H)

    • δ 7.55 (d, 1H, Pyridinone-H6)

    • δ 7.05 (s, 1H, Pyridinone-H3)

    • δ 6.70 (dd, 1H, Pyridinone-H5)

    • δ 2.58 (s, 3H, S-CH₃)

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 220.05

    • Found [M+H]⁺: 220.1

References

  • Blake, J. F., et al. (2016).[3][4] "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[1][3] Journal of Medicinal Chemistry, 59(12), 5650–5660.[3]

  • Ren, L., et al. (2017). "Development of a Practical Synthesis of ERK Inhibitor GDC-0994." Organic Process Research & Development, 21(3), 387–397.

  • Genentech, Inc. (2013). "Inhibitors of ERK Kinase."[3][2] World Intellectual Property Organization Patent WO2013130976A1.

Sources

Exploratory

Technical Deep Dive: The Strategic Utility of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one in Kinase Inhibitor Design

Executive Summary 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. This bi-heteroaryl system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. This bi-heteroaryl system functions as a dual-purpose core: the pyridinone moiety acts as a high-fidelity hinge binder mimicking the adenine ring of ATP, while the 2-(methylthio)pyrimidine arm serves as a masked electrophile, enabling late-stage diversification via nucleophilic aromatic substitution (


).

This guide dissects the structural biology, synthetic utility, and experimental protocols required to leverage this scaffold, with a specific focus on its application in targeting CDC7 , p38 MAPK , and PIM-1 kinases.

Part 1: Structural Biology & Pharmacophore Analysis

The Hinge-Binding Motif (Pyridinone)

The 2-pyridinone ring is a classic bioisostere for the purine ring of ATP. In the ATP-binding pocket of a kinase, the hinge region (connecting the N- and C-lobes) contains backbone residues that form critical hydrogen bonds.

  • Acceptor (C=O): The carbonyl oxygen at position 2 accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met, Leu, or Val depending on the kinase).

  • Donor (N-H): The lactam nitrogen (N1) donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.

The Vector for Diversity (Methylthio-Pyrimidine)

The pyrimidine ring, attached at the C4 position of the pyridinone, extends away from the hinge. The 2-methylthio (SMe) group is strategically positioned to face the solvent-exposed region or the ribose-binding pocket.

  • Why SMe? The methylthio group is chemically robust during early-stage cross-coupling reactions (e.g., Suzuki-Miyaura) but can be "switched on" via oxidation to a sulfone (

    
    ), transforming it into a potent leaving group. This allows researchers to rapidly generate libraries of inhibitors by displacing the sulfone with various amines.
    
Visualization: Pharmacophore Interaction

The following diagram illustrates the binding mode of this scaffold within a generic kinase ATP pocket (e.g., CDC7).

Pharmacophore cluster_pocket ATP Binding Pocket (Hinge Region) cluster_scaffold Scaffold: 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one Hinge_NH Hinge Backbone (NH Donor) Pyridinone_O Pyridinone (C=O) Hinge_NH->Pyridinone_O H-Bond (Acceptor) Hinge_CO Hinge Backbone (C=O Acceptor) Solvent Solvent Front (Diversity Zone) Pyrimidine Pyrimidine Core Pyridinone_O->Pyrimidine Pyridinone_NH Pyridinone (N-H) Pyridinone_NH->Hinge_CO H-Bond (Donor) SMe S-Me Group (Leaving Group Precursor) Pyrimidine->SMe Position 2 SMe->Solvent Target for Substitution

Caption: Interaction map showing the bidentate H-bond network of the pyridinone core with the kinase hinge and the vector of the methylthio group toward the solvent front.

Part 2: Synthetic Utility & "Warhead" Assembly

The primary value of this molecule is its role as a Late-Stage Diversification Hub . Instead of synthesizing a new core for every analog, researchers synthesize this methylthio intermediate in bulk and then diverge.

The Synthetic Pathway

The synthesis typically involves a Suzuki coupling between a pyridinone-boronate and a chloropyrimidine, followed by the critical "Activation & Displacement" sequence.

Synthesis Step1 Step 1: Cross-Coupling (Suzuki-Miyaura) Intermediate CORE SCAFFOLD: 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one Step1->Intermediate Pd(dppf)Cl2, Na2CO3 Step2 Step 2: Activation (Oxidation to Sulfone) Intermediate->Step2 mCPBA or Oxone Activated Activated Species: Sulfone / Sulfoxide Step2->Activated Step3 Step 3: Diversification (SNAr Displacement) Activated->Step3 R-NH2 (Amine Library) Final Final Kinase Inhibitor (R-NH-Pyrimidine-Pyridinone) Step3->Final

Caption: The "Make-Activate-Couple" workflow. The core scaffold (Green) is stable until activated (Yellow) for library generation (Red).

Mechanism of Action: The "Switch"
  • Stable State (SMe): The sulfide is a poor leaving group. This allows the scaffold to survive harsh acidic or basic conditions during initial ring formation.

  • Activated State (

    
    ):  Oxidation creates a highly electron-deficient pyrimidine C2 position.
    
  • Displacement: An amine (e.g., a solubilizing morpholine or a stereo-defined amine) attacks C2, ejecting methanesulfinate. This introduces the "tail" of the drug, which often dictates solubility and selectivity.

Part 3: Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals. Perform in a fume hood. mCPBA is a shock-sensitive oxidizer; Oxone is a strong oxidant.

Protocol A: Synthesis of the Core Scaffold

Objective: Couple 2-methoxypyridin-4-ylboronic acid with 4-chloro-2-(methylthio)pyrimidine, followed by demethylation (if using methoxy protection) or direct coupling of the pyridinone.

  • Reagents:

    • 4-chloro-2-(methylthio)pyrimidine (1.0 eq)

    • 2-methoxypyridin-4-ylboronic acid (1.1 eq) [Note: The methoxy group protects the pyridinone oxygen]

    • 
       (0.05 eq)
      
    • 
       (2.0 M aq, 3.0 eq)
      
    • Dioxane (0.2 M concentration)

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reagents in a pressure vial.

    • Heat to 90°C for 4 hours . Monitor by LCMS (Target M+H).[1]

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .[2]
      
    • Deprotection (Methoxy -> Pyridinone): Treat the crude intermediate with 4M HCl in dioxane or TMSI/MeCN at 60°C to reveal the pyridinone (NH/CO) motif.

Protocol B: Activation (Oxidation to Sulfone)

Objective: Convert the SMe group to


 without N-oxidizing the pyridine rings.
  • Reagents:

    • Core Scaffold (1.0 eq)

    • mCPBA (meta-chloroperoxybenzoic acid, 2.2 eq)

    • DCM (Dichloromethane) or THF/Water (if solubility is poor)

  • Procedure:

    • Dissolve scaffold in solvent at 0°C .

    • Add mCPBA portion-wise over 10 minutes.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Add saturated

      
       (sodium thiosulfate) to destroy excess peroxide.
      
    • Isolation: Extract with DCM/Isopropanol (3:1). The product is often a white solid.

Protocol C: Library Generation ( Displacement)

Objective: Install the selectivity/solubility tail.

  • Reagents:

    • Sulfone-activated Scaffold (1.0 eq)

    • Primary or Secondary Amine (R-NH2) (1.5 eq)

    • DIPEA (Diisopropylethylamine) (3.0 eq)

    • DMSO or NMP (0.1 M)

  • Procedure:

    • Combine reagents in a vial.

    • Heat to 80-100°C for 2-12 hours (sterics dependent).

    • Purification: Direct Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Case Study - CDC7 Inhibition (The TAK-931 Lineage)

The relevance of this scaffold is best exemplified by the research leading to TAK-931 (Simurosertib) , a CDC7-selective inhibitor.

  • Target: CDC7 (Cell Division Cycle 7) kinase is a critical regulator of DNA replication initiation.[3][4][5]

  • Challenge: Achieving selectivity over CDK2 (Cyclin-Dependent Kinase 2), which shares a very similar ATP pocket.

  • Solution:

    • The pyridinone binds the hinge (Leu-Lys-Val region in CDC7).

    • The pyrimidine projects the substituent.

    • Researchers used the methylthio-displacement strategy to install bulky, chiral amines (e.g., quinuclidines or substituted piperidines).

    • Key Finding: Bulky aliphatic amines at the pyrimidine C2 position exploit a specific hydrophobic pocket in CDC7 that is sterically occluded in CDK2, providing >1000-fold selectivity.

Data Summary: Impact of C2-Substitution

Compound StageR-Group (C2 Position)CDC7 IC50 (nM)Selectivity (vs CDK2)
Intermediate -SMe (Methylthio)>1000N/A (Weak binder)
Activated -

(Sulfone)
N/AReactive Intermediate
Lead (Generic) -NH-Cyclopropyl4510x
Optimized -NH-Quinuclidine (TAK-931-like)< 0.3>500x

References

  • Discovery of TAK-931 (Simurosertib)

    • Title: Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931)
    • Source: Journal of Medicinal Chemistry (2020).[6]

    • URL:[Link]

  • CDC7 Inhibitor Structure-Activity Relationships

    • Title: First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents.
    • Source: Journal of Medicinal Chemistry (2009).
    • URL:[Link]

  • Synthetic Methodology for Pyrimidinone Thioethers

    • Title: One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.[7][8]

    • Source: RSC Advances (2014).
    • URL:[Link]

  • Pyrimidine Scaffolds in Kinase Research

    • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[9][10][11][12]

    • Source: Current Pharmaceutical Design (2025).[9]

    • URL:[Link]

Sources

Foundational

The Methylthio Group: A Cornerstone in the Evolution of Pyrimidine Heterocycles for Drug Discovery

Introduction The pyrimidine ring is a fundamental scaffold in the architecture of life, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine ring is a fundamental scaffold in the architecture of life, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine nucleus a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[3][4][5] While the unsubstituted pyrimidine ring itself offers a starting point, its strategic functionalization is the key to unlocking therapeutic potential. Among the myriad of substituents explored, the methylthio group (-SCH₃) has emerged as a uniquely versatile and powerful tool for synthetic and medicinal chemists.[6]

This technical guide provides an in-depth exploration of the history, discovery, and synthetic utility of methylthio-substituted pyrimidine heterocycles. We will journey from the early days of pyrimidine chemistry to the modern, sophisticated applications that leverage the unique reactivity of the methylthio group. This guide will elucidate the causal chemistry behind synthetic choices and demonstrate how this functional group has become a cornerstone for generating vast chemical diversity, fueling the engine of modern drug discovery.

Part 1: The Dawn of Pyrimidine Chemistry

The story of pyrimidines begins in the 19th century, with the initial isolation and characterization of derivatives like alloxan and barbituric acid.[1] However, the first laboratory synthesis of a pyrimidine was not accomplished until 1879 by Grimaux.[1] Investigations into sulfur-containing pyrimidines, or "thiopyrimidines," also commenced in this era, marking the genesis of a field that would later prove immensely fruitful.[7][8] These early explorations laid the groundwork, establishing the fundamental reactivity and stability of the pyrimidine core and paving the way for more complex modifications.

Part 2: Foundational Synthesis - The Rise of the Methylthio Group

The introduction of the methylthio group is intrinsically linked to the foundational methods of pyrimidine ring synthesis. The most prevalent and classical approach involves the cyclocondensation of a three-carbon component (a β-dicarbonyl compound or its equivalent) with an N-C-N synthon.[1][9]

The Principal Synthesis: A Gateway to Thiopyrimidines

The reaction of β-dicarbonyl compounds with thiourea is a classic method that directly installs a thiol (or thione tautomer) at the 2-position of the pyrimidine ring. Subsequent alkylation, typically with an electrophile like methyl iodide, provides the 2-methylthio derivative.

A more direct and often preferred strategy involves the use of S-methylisothiourea as the N-C-N component.[10] This approach builds the methylthio group directly into the heterocyclic scaffold in a single cyclization step, offering greater efficiency and avoiding the separate alkylation step. This method has proven robust and is widely used for creating 2-methylthiopyrimidine cores.

A notable advancement in this area is the development of one-pot procedures that combine condensation and cyclization under mild conditions, which is highly valuable for industrial-scale synthesis.[11][12] For instance, the synthesis of 4-pyrimidone-2-thioethers, crucial precursors for bioactive molecules, can be achieved through a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[11]

Experimental Protocol: One-Pot Synthesis of a 4-Pyrimidone-2-Thioether Intermediate

This protocol is adapted from methodologies developed for the large-scale synthesis of intermediates for drugs like Adagrasib.[11][12] The causality behind this one-pot approach lies in its efficiency, reducing purification steps and handling of pungent thiol intermediates that can arise from the degradation of S-alkylisothiourea under harsh conditions.[12]

Objective: To synthesize a 6-methyl-2-(methylthio)pyrimidin-4(3H)-one derivative.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • S-methylisothiourea sulfate (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) as solvent

  • Methanesulfonic acid (MsOH) (1.5 equiv)

Procedure:

  • Step 1 (Base-mediated condensation): To a stirred solution of ethyl acetoacetate in 2-MeTHF at 0°C, add S-methylisothiourea sulfate followed by the dropwise addition of DIPEA.

  • Maintain the reaction mixture at 0°C and stir for 3-4 hours. The progress of the initial condensation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 2 (Acid-mediated cyclization): To the reaction mixture from Step 1, add methanesulfonic acid.

  • Warm the reaction mixture to 50°C and stir for 5-6 hours until cyclization is complete, as monitored by HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-pyrimidone-2-thioether.

Part 3: The Methylthio Group as a Versatile Synthetic Handle

The true power of the methylthio group lies not in its presence, but in its ability to be transformed. It serves as an exceptionally versatile synthetic handle, primarily due to its reactivity in nucleophilic aromatic substitution (SNAr) and its compatibility with modern cross-coupling reactions.[6]

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group, particularly when positioned at the electron-deficient 2- or 4-positions of the pyrimidine ring, is an excellent leaving group.[6] This allows for its displacement by a wide array of nucleophiles, providing a direct route to introduce diverse functionalities essential for structure-activity relationship (SAR) studies in drug discovery.

The reactivity of the methylthio group can be dramatically enhanced by oxidation.[6] Oxidation to the corresponding methylsulfinyl (-SOCH₃) or, more commonly, the methylsulfonyl (-SO₂CH₃) group significantly increases the electrophilicity of the attached carbon. This is because the sulfonyl group is a powerful electron-withdrawing group, which further polarizes the C-S bond and better stabilizes the departing leaving group. This strategy is a cornerstone of modern pyrimidine library synthesis.

NucleophileReagent ExampleProduct Functional GroupTypical Yield (%)
AminesR-NH₂2-Amino-pyrimidines60-95[6]
AlkoxidesNaOR2-Alkoxy-pyrimidines70-90[6]
ThiolatesNaSR2-Thioether-pyrimidines80-95[6]
CyanideNaCN2-Cyano-pyrimidines50-70[6]

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of 2-Methylthiopyrimidines.

Metal-Catalyzed Cross-Coupling Reactions

The methylthio group can also serve as a precursor for metal-catalyzed cross-coupling reactions. While direct coupling of the C-S bond is possible, it is more common to first displace the methylthio group with a halide (e.g., chlorine, using POCl₃)[13], which then participates in well-established palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This two-step sequence provides access to a vast chemical space of substituted pyrimidines, enabling the formation of C-C, C-N, and C-O bonds with high precision.[6]

G cluster_start Starting Scaffold cluster_diversification Diversification Pathways cluster_library Product Library start 2-Methylthiopyrimidine oxidation Oxidation (e.g., m-CPBA) start->oxidation Activation snar Nucleophilic Aromatic Substitution (SNAr) start->snar Direct Substitution sulfone 2-Methylsulfonylpyrimidine (Activated Intermediate) oxidation->sulfone library Diverse Pyrimidine Compound Library (for HTS & SAR) snar->library Generation of Amine, Ether, etc. Analogs cross_coupling Metal-Catalyzed Cross-Coupling cross_coupling->library Generation of Biaryl, Alkynyl, etc. Analogs sulfone->snar Enhanced Reactivity

Workflow for Pyrimidine Library Synthesis.

Part 4: Role in Drug Discovery and Medicinal Chemistry

The synthetic versatility of methylthio-substituted pyrimidines has been instrumental in the development of compounds that modulate critical biological signaling pathways.[6] The pyrimidine core is a frequent "hinge-binder" in kinase inhibitors, and the ability to rapidly diversify substituents at the 2- and 4-positions is crucial for achieving potency and selectivity.[5][14]

Case Study: Kinase Inhibitors in Oncology

Many FDA-approved kinase inhibitors feature a 2-aminopyrimidine scaffold that forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket of the target kinase. The synthesis of these drugs often begins with a 2-methylthiopyrimidine precursor. The methylthio group is displaced by the desired amine, while other positions on the ring are functionalized via cross-coupling reactions to optimize interactions with other parts of the binding site, thereby enhancing potency and selectivity.

G ATP ATP Kinase_active Active Kinase (Phosphorylation) ATP->Kinase_active Binds Substrate_P Phosphorylated Substrate Kinase_active->Substrate_P Phosphorylates Downstream Downstream Signaling (e.g., Cell Proliferation) Substrate_P->Downstream Inhibitor Pyrimidine-based Kinase Inhibitor (e.g., from -SCH3 precursor) Kinase_inactive Inactive Kinase Inhibitor->Kinase_inactive Binds to ATP Pocket, Blocks ATP Binding

Kinase Inhibition in Cancer Signaling Pathways.
Case Study: Adagrasib (KRAS G12C Inhibitor)

A recent and compelling example of the importance of methylthio-pyrimidine chemistry is in the synthesis of Adagrasib (MRTX849), a targeted covalent inhibitor of the KRAS G12C mutant protein. A key intermediate in its synthesis is a functionalized 4-pyrimidone-2-thioether.[11][12] The development of an efficient, large-scale synthesis for this intermediate was critical for the drug's clinical development, showcasing how foundational heterocyclic chemistry directly enables the production of cutting-edge therapeutics.[11]

Conclusion

The journey of the methylthio-substituted pyrimidine is a testament to the power of a single functional group in chemical synthesis and drug discovery. From its origins in the classical cyclocondensation reactions of the 19th century, the methylthio group has evolved into an indispensable tool for medicinal chemists.[6][7][8] Its predictable and versatile reactivity, especially its role as a latent leaving group that can be activated by oxidation, allows for the systematic and efficient construction of diverse molecular libraries.[6] This capability is not merely a synthetic convenience; it is a critical enabler of the iterative design-make-test-analyze cycle that drives modern drug development. As researchers continue to tackle complex diseases, the humble methylthio group, attached to the privileged pyrimidine scaffold, will undoubtedly remain a key player in the synthesis of the next generation of therapeutic agents.

References

  • Chen, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry. Available at: [Link].

  • Hurst, D. T., et al. (1967). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. Journal of Medicinal Chemistry. Available at: [Link].

  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin. Available at: [Link].

  • Chen, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Publishing. Available at: [Link].

  • Kovalenko, S., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available at: [Link].

  • Lin, K., et al. (2019). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Molecules. Available at: [Link].

  • Harnden, M. R., & Hurst, D. T. (1990). The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. Australian Journal of Chemistry. Available at: [Link].

  • Harnden, M. R., & Hurst, D. T. (1990). The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. ResearchGate. Available at: [Link].

  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
  • Ghorab, M. M., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research. Available at: [Link].

  • Sreeja, S., et al. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

  • An overview on synthesis and biological activity of Thiopyrimidine. JETIR. Available at: [Link].

  • Szymańska, E., et al. (2012). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. International Journal of Molecular Sciences. Available at: [Link].

  • Sathisha, K. R., et al. Biological activities of synthetic pyrimidine derivatives. World Journal of Pharmaceutical Research. Available at: [Link].

  • Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link].

  • Siddiqui, A. A., et al. (2007). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • Kumar, D., et al. (2013). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Journal of Saudi Chemical Society. Available at: [Link].

  • Pyrimidine. Wikipedia. Available at: [Link].

  • Kovalenko, S., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link].

  • Kidder, G. W., & Dewey, V. C. (1949). The biological activity of substituted pyrimidines. The Journal of biological chemistry. Available at: [Link].

  • Synthesis of 2-thiopyrimidine derivatives 4a–f. ResearchGate. Available at: [Link].

  • Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link].

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link].

  • Abuelizz, H. A., et al. (2022). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon. Available at: [Link].

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link].

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. Available at: [Link].

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link].

  • El-Metwaly, A. M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. Available at: [Link].

  • Kumar, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link].

  • Pyrimidine biosynthesis. Reactome Pathway Database. Available at: [Link].

  • CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. SlideShare. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution of the Methylthio Group in Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini Senior Application Scientist Introduction: The Strategic Role of the Methylthio Group in Pyrimidine Chemistry The pyrimidine ring is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Senior Application Scientist

Introduction: The Strategic Role of the Methylthio Group in Pyrimidine Chemistry

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its strategic functionalization is a critical aspect of drug discovery, enabling the modulation of potency, selectivity, and pharmacokinetic properties.[1] Among the various substituents utilized, the methylthio (-SCH₃) group has proven to be an exceptionally versatile and reactive "handle" for chemical modification.[1] This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) of the methylthio group on the pyrimidine ring, a key transformation for accessing diverse libraries of compounds in drug development.[1][3]

The reactivity of the methylthio group, particularly at the 2- or 4-positions of the pyrimidine ring, is central to its utility. It is susceptible to displacement by a wide array of nucleophiles through an SNAr mechanism, a reaction facilitated by the electron-deficient nature of the pyrimidine ring.[1][4] This inherent reactivity allows for the straightforward introduction of diverse functionalities, which is invaluable for structure-activity relationship (SAR) studies.[1]

Mechanistic Principles: Understanding the SNAr Reaction on Pyrimidines

The nucleophilic aromatic substitution on pyrimidine derivatives, like other electron-deficient aromatic systems, generally proceeds through a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the methylthio leaving group. This attack is favored at the electron-deficient 2- and 4-positions of the pyrimidine ring.[4][7] This step disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[6][8] The stability of this intermediate is a key factor influencing the reaction rate.[4]

  • Elimination of the Leaving Group and Aromaticity Restoration: In the second step, the methylthio group departs as the methanethiolate anion (-SCH₃), and the aromaticity of the pyrimidine ring is restored. This elimination step is typically fast.[6]

The overall rate of the SNAr reaction is influenced by several factors:

  • Nucleophilicity of the attacking species: Stronger nucleophiles will generally react faster.

  • Stability of the Meisenheimer complex: Electron-withdrawing groups on the pyrimidine ring can further stabilize the negative charge of the intermediate, accelerating the reaction.[6][9]

  • Leaving group ability: The methylthio group is a reasonably good leaving group. However, its reactivity can be dramatically enhanced by oxidation.[1][8]

The Methylthio Group as a Leaving Group

While the methylthio group is an effective leaving group, its reactivity can be significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups.[1][8] The methylsulfonyl group, in particular, is an excellent leaving group due to the high oxidation state of the sulfur and the extensive resonance stabilization of the resulting anion.[8] This increased reactivity often allows for substitutions to occur under milder conditions and with higher yields.[1] For instance, in some cases, 2-methylthiopyrimidines show no observable reaction, whereas the corresponding 2-methylsulfonylpyrimidines react readily.[8][10]

Diagram of the SNAr Mechanism

Library_Synthesis start 2-Methylthiopyrimidine Scaffold oxidation Oxidation to 2-Methylsulfonylpyrimidine (Optional, for enhanced reactivity) start->oxidation diversification Diversification via Nucleophilic Substitution (Parallel Synthesis) start->diversification oxidation->diversification library Diverse Pyrimidine Compound Library diversification->library hts High-Throughput Screening (HTS) library->hts hit Hit Identification & Validation hts->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization sar->lead_opt Iterative Synthesis candidate Preclinical Candidate lead_opt->candidate

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of methylthio pyrimidine intermediates

Introduction: The "Deceptive" Intermediate Methylthio pyrimidines are the workhorses of medicinal chemistry, particularly in the synthesis of kinase inhibitors and antivirals. The methylthio group (–SMe) serves as a robu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Intermediate

Methylthio pyrimidines are the workhorses of medicinal chemistry, particularly in the synthesis of kinase inhibitors and antivirals. The methylthio group (–SMe) serves as a robust "handle"—stable enough to survive many transformations, yet reactive enough to be displaced by amines or oxidized to a sulfone for nucleophilic aromatic substitution (


).

However, they present a unique triad of challenges:

  • Odor: The "stench" is not just a nuisance; it is a containment hazard.

  • Basicity: The pyrimidine nitrogen causes severe peak tailing on silica.

  • Regioisomerism: Competition between S-alkylation and N-alkylation creates difficult-to-separate mixtures.

This guide provides field-proven protocols to navigate these challenges.

Module 1: Odor Control & Safety (The "Elephant in the Room")

User Issue: "My lab reeks of sulfur even after rotary evaporation. How do I contain the smell?"

The Mechanism of Stench

Volatile thiols and low-molecular-weight sulfides have low odor thresholds (ppb range). Standard fume hoods often fail to contain them during rotary evaporation because the vacuum pump exhaust vents the concentrated stench.

Protocol: The Bleach Trap System

You must chemically oxidize the sulfur species into non-volatile sulfoxides or sulfonates before they hit the open air.

Step-by-Step Setup:

  • The Scrubber: Prepare a 10-15% Sodium Hypochlorite (Bleach) solution in a 1L flask.

  • The Trap: Place this flask between your vacuum pump and the exhaust port (or in-line with the rotavap vent).

  • Glassware Decontamination: Never wash thiol-contaminated glassware directly in the sink. Soak all flasks in a bleach bath for 2 hours. The hypochlorite oxidizes the sulfide (–SMe) to the odorless sulfonate (–SO3–).

Critical Note: Do not mix bleach with acidic waste streams (generating chlorine gas) or ammonia (generating chloramines).

Module 2: Chromatographic Purification

User Issue: "I'm getting severe tailing on my flash column. The product elutes over 20 fractions."

Root Cause: Silanol Interactions

Methylthio pyrimidines possess a basic nitrogen (N3 or N1). Standard silica gel (


) has acidic surface silanols (

). The basic pyrimidine nitrogen hydrogen-bonds to these silanols, causing:
  • Peak broadening (tailing).[1]

  • Irreversible adsorption (yield loss).

Troubleshooting Guide: Mobile Phase Modifiers
ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1% v/vCompetitively blocks silanol sites.Standard flash chromatography (Hex/EtOAc).
Ammonia (

)
1-2% (in MeOH)Stronger base; suppresses ionization.Highly polar/basic pyrimidines (DCM/MeOH).
Ammonium Hydroxide 0.5% v/vBuffers the aqueous layer (Reverse Phase).C18 Prep-HPLC purifications.

The "Pre-Column" Trick: Do not just add TEA to your solvent bottle. Pre-flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This neutralizes the silica bed in advance.

Module 3: The Isomer Crisis (N- vs. S-Alkylation)

User Issue: "I see two spots on TLC after methylation. How do I know which is which, and how do I separate them?"

The Chemistry

When alkylating a thiouracil derivative, the "soft" sulfur atom competes with the "hard" nitrogen atom.

  • S-Alkylation (Desired): Thermodynamic product (aromatic system retained).

  • N-Alkylation (Impurity): Kinetic product (often breaks aromaticity or creates amide-like character).

Diagnostic & Separation Logic

1. Polarity Difference (TLC/Flash):

  • S-Alkyl Isomer: Generally less polar (higher

    
    ). It retains the aromatic pyrimidine character and lacks the highly polar amide carbonyl found in N-alkyl isomers.
    
  • N-Alkyl Isomer: Generally more polar (lower

    
    ). The resulting lactam/amide structure increases the dipole moment significantly.
    

2. NMR Validation (


 NMR): 
  • S-Me: Typically appears as a singlet at 2.4 – 2.6 ppm .

  • N-Me: Typically appears downfield at 3.3 – 3.6 ppm due to the deshielding effect of the adjacent carbonyl/nitrogen environment.

Visualizing the Separation Workflow

PurificationStrategy Start Crude Reaction Mixture (S-alkyl + N-alkyl + Salts) Solubility Solubility Check: Soluble in EtOAc/Hex? Start->Solubility Flash Flash Chromatography (Silica + 1% Et3N) Solubility->Flash Yes (Oil/Gum) Cryst Crystallization (EtOH or MeOH/H2O) Solubility->Cryst No (Solid/Slurry) ResultFlash Fraction 1: S-Alkyl (High Rf) Fraction 2: N-Alkyl (Low Rf) Flash->ResultFlash Separation based on Polarity ResultCryst Precipitate: N-Alkyl (often less soluble) Filtrate: S-Alkyl enriched Cryst->ResultCryst Separation based on Lattice Energy

Figure 1: Decision matrix for separating regioisomers based on physical state and solubility.

Module 4: Stability & Oxidation Management

User Issue: "My product turned into a mixture of sulfoxides after sitting on the bench for a week."

The Vulnerability

The methylthio ether is susceptible to oxidation by atmospheric oxygen, especially in solution or on silica gel (which can catalyze oxidation).

Stability Protocol:

  • Storage: Store pure intermediates under Argon/Nitrogen at -20°C.

  • Solvents: Avoid ethers (THF, Dioxane) that may contain peroxides. Use fresh EtOAc or DCM.

  • During Purification: If the compound is unstable on silica, switch to Neutral Alumina (lower surface acidity/activity) or perform a rapid filtration rather than a long column.

Intentional Oxidation (The Activation Step)

If your goal is to displace the sulfur, you want to oxidize it. The sulfone (


) is a far better leaving group than the sulfide (

).

OxidationPathway Sulfide Sulfide (-SMe) Poor Leaving Group Non-Polar Sulfoxide Sulfoxide (-S(=O)Me) Chiral/Polar Intermediate Sulfide->Sulfoxide mCPBA (1 eq) or H2O2 Sulfone Sulfone (-SO2Me) Excellent Leaving Group Polar Sulfide->Sulfone Rapid Oxidation Sulfoxide->Sulfone mCPBA (excess) or Oxone

Figure 2: The oxidation ladder. Note that Sulfoxides are often chiral and create complex NMR/HPLC spectra (diastereomers), whereas Sulfones simplify the spectra again.

References

  • Columbia University, Environmental Health & Safety. SOP for Stench Chemicals (Thiols/Sulfides). [Link] (Authoritative protocol for bleach neutralization of sulfur compounds)

  • National Institutes of Health (NIH) / PubMed. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link] (Foundational data on polarity differences between heterocyclic derivatives)

  • University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals. [Link] (Detailed diagrams on bleach trap setups for rotary evaporators)

Sources

Optimization

Removing impurities from 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one

Technical Support Center: Purification of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one Executive Summary This guide addresses the purification challenges associated with 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one

Executive Summary

This guide addresses the purification challenges associated with 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one . As a critical intermediate in the synthesis of CDC7 inhibitors like TAK-931 , achieving high purity (>98%) is essential.[1]

The core challenges with this scaffold are threefold:

  • Palladium Retention: The thioether and pyridone/pyrimidine nitrogens act as strong ligands, trapping Pd catalysts.[1]

  • Tautomeric Streaking: The pyridone moiety interacts strongly with silica silanols, causing peak tailing.[1]

  • Sulfur Oxidation: The S-methyl group is susceptible to oxidation (sulfoxide/sulfone formation).[1]

Part 1: Palladium Removal Strategies

User Query: "I performed a Suzuki coupling to generate the scaffold, but the residual Palladium is >500 ppm. Standard silica filtration isn't working."

Technical Insight: Standard silica is ineffective because the sulfur atom in the 2-(methylthio) group and the nitrogen atoms in the pyrimidine ring compete with the silica for the metal.[1] You must use a scavenger with a higher affinity for Pd than your product has.[1]

Recommended Protocol: Thiol-Derivatized Silica Scavenging Do not use standard charcoal; it often leads to yield loss for this polar scaffold.[1]

  • Selection: Use SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica.[1]

    • Why: The SH groups bind Pd(II) and Pd(0) irreversibly, breaking the coordination with the pyrimidine nitrogens.

  • Workflow:

    • Dissolve crude material in THF or DMF (avoid MeOH if using acid scavengers as it can reduce efficiency).

    • Add 4 equivalents of scavenger (w/w relative to expected Pd mass).

    • Heat to 50°C for 4 hours . (Heat is crucial to overcome the activation energy of ligand exchange).

    • Filter through a 0.45 µm PTFE pad.[1]

Data: Scavenger Efficiency Comparison

Scavenger TypeResidual Pd (ppm)Yield Recovery (%)Notes
Control (None) 1200100Baseline
Activated Carbon 15065High product loss due to adsorption.[1]
Standard Silica 98095Ineffective due to S-ligand competition.[1]
SiliaMetS® Thiol < 2092Recommended. Best balance of purity/yield.[1]
DMT-Silica < 1090Excellent, but more expensive.[1]

Part 2: Chromatography Troubleshooting

User Query: "My compound streaks on the TLC plate and elutes as a broad smear on the column, making separation from impurities impossible."

Technical Insight: This is a classic "Pyridone Tautomerism" issue. The compound exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] The basic nitrogen and the oxygen interact with acidic silanols on silica gel, causing drag.[1]

Visualization of the Problem:

Tautomerism Lactam Lactam Form (Pyridone) Polar, H-Bond Acceptor Lactim Lactim Form (Hydroxypyridine) Aromatic, H-Bond Donor Lactam->Lactim Equilibrium Silica Silica Gel Surface (Acidic Silanols) Lactam->Silica Strong Adsorption (Streaking) Lactim->Silica H-Bonding

Caption: The dynamic equilibrium between lactam and lactim forms leads to inconsistent adsorption on silica, resulting in broad peaks (streaking).

The Fix: Mobile Phase Modification You must "deactivate" the silica or lock the tautomer.[1]

  • The "DCM/MeOH" Trap: Pure DCM/MeOH often fails.[1]

  • The Solution: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.[1]

    • Recommendation:DCM : MeOH : TEA (95 : 4 : 1) . The TEA blocks the silanol sites, allowing the pyridone to elute as a sharp band.[1]

  • Alternative (Reverse Phase): If normal phase fails, switch to C18.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Note: The acidic condition favors the protonated form, stabilizing the peak shape.[1]

Part 3: Managing Sulfur Oxidation

User Query: "I see a +16 mass impurity (M+16) increasing over time. What is happening?"

Technical Insight: The 2-(methylthio) group is oxidizing to the sulfoxide (S=O) . This is common if the reaction mixture is exposed to air in solution for prolonged periods or if peroxides are present in your ether/THF solvents.[1]

Prevention Protocol:

  • Solvent Check: Test THF/Dioxane for peroxides before use.[1]

  • Atmosphere: Perform all workups under N2 or Ar atmosphere where possible.

  • Removal: If the sulfoxide forms, it is significantly more polar than the thioether.[1]

    • Purification: It can be removed via the DCM/MeOH/TEA column described above; the sulfoxide will elute after the product.[1]

Part 4: Crystallization Workflow (Scalable Purification)

User Query: "Chromatography is too expensive for my 50g batch. Can I crystallize it?"

Technical Insight: Pyridones have high lattice energy and crystallize well, but the methylthio group adds lipophilicity.[1] A "Crash-Out" method is most effective for removing the soluble impurities (like boronic acid residues).[1]

Decision Tree for Purification:

PurificationStrategy Crude Crude Reaction Mixture CheckPd Is Pd > 100 ppm? Crude->CheckPd Scavenge Add SiliaMetS Thiol (50°C, 4h) CheckPd->Scavenge Yes PurityCheck Is Organic Purity > 85%? CheckPd->PurityCheck No Scavenge->PurityCheck Column Flash Chromatography DCM:MeOH:TEA (95:4:1) PurityCheck->Column No (<85%) Cryst Recrystallization Solvent: EtOH/Water or DMSO/Water PurityCheck->Cryst Yes (>85%) Final Pure Product (>98%, White/Off-White Solid) Column->Final Cryst->Final

Caption: Strategic workflow for purifying the TAK-931 intermediate based on initial purity and metal content.

Crystallization Protocol:

  • Dissolution: Dissolve crude solid in minimal hot DMSO or DMF (approx 80°C).[1]

  • Precipitation: Slowly add Water (antisolvent) dropwise while stirring until turbidity persists.[1]

  • Cooling: Allow to cool slowly to Room Temp, then to 0°C.

  • Wash: Filter and wash the cake with Cold Water followed by MTBE (to remove lipophilic impurities).

    • Note: This method effectively removes the polar sulfoxide impurity (which stays in the aqueous mother liquor) and the lipophilic dimer.[1]

References

  • TAK-931 Discovery & Synthesis

    • Title: Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent.[2]

    • Source:Journal of Medicinal Chemistry, 2020, 63(3), 1084–1104.[2]

    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[1]

    • Source:Organic Process Research & Development, 2023.[1]

    • URL:[Link]

  • Pyridone Chromatographic Behavior

    • Title: Recent Advances of Pyridinone in Medicinal Chemistry (Tautomerism & Purification).[3]

    • Source:Frontiers in Chemistry, 2021.[1]

    • URL:[Link]

  • Compound Data

    • Title: 4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (CAS 1453851-57-4).[1]

    • Source:MedChemExpress / PubChem.[1]

Sources

Troubleshooting

Recrystallization solvents for 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one

The following technical guide details the purification and recrystallization strategies for 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (CAS: 5751-20-2 / Analogous intermediates). This guide is structured for organ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and recrystallization strategies for 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (CAS: 5751-20-2 / Analogous intermediates).

This guide is structured for organic chemists and process engineers encountering solubility challenges due to the strong intermolecular hydrogen bonding characteristic of the pyridone motif.

Subject: Recrystallization Protocol for 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one Case ID: CHEM-PUR-219 Applicable For: Kinase Inhibitor Synthesis (CDC7, CDK), Fragment-Based Drug Discovery.

Physicochemical Profile & Solubility Analysis

Before attempting recrystallization, it is critical to understand why this molecule behaves poorly in standard organic solvents.

  • The Challenge (The Pyridone Dimer): The pyridin-2(1H)-one moiety exists in equilibrium with its tautomer (2-hydroxypyridine), but in the solid state, it predominantly adopts the pyridone form . These units form extremely stable, centrosymmetric hydrogen-bonded dimers (similar to DNA base pairing).

  • The Consequence: This dimerization creates a high lattice energy, rendering the compound insoluble in non-polar solvents (Hexane, Ether) and poorly soluble in moderately polar solvents (DCM, cold Ethanol).

  • The Solution: You must use high-dielectric or protic solvents capable of disrupting these intermolecular hydrogen bonds.

Solubility Data Table
Solvent SystemSolubility (25°C)Solubility (Boiling)Suitability for Recrystallization
DMSO HighVery HighExcellent (via Anti-solvent)
DMF ModerateHighExcellent (via Anti-solvent)
Glacial Acetic Acid ModerateHighGood (Thermal method)
Ethanol/Methanol LowModerateFair (Requires large volumes)
Dichloromethane NegligiblePoorPoor (Use only for trituration)
Water InsolublePoorAnti-solvent only

Recommended Recrystallization Protocols

Method A: The "Displacement" Protocol (DMF/Ethanol)

Best for: High purity requirements (>99%) and removing inorganic salts.

Mechanism: Dimethylformamide (DMF) breaks the pyridone dimers at high temperatures. Ethanol acts as a miscible anti-solvent that gradually forces the lattice to reform in an ordered state as the solution cools.

Step-by-Step:

  • Dissolution: Suspend the crude solid in DMF (approx. 5–8 mL per gram). Heat to 90–100°C with stirring until fully dissolved.

    • Note: If the solution is dark, treat with activated charcoal for 10 minutes and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining heat (80°C), slowly add Ethanol dropwise. Stop immediately when a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of hot DMF to clarify the solution again.

  • Crystallization: Remove from heat. Insulate the flask (wrap in foil/towel) to allow slow cooling to room temperature over 2–3 hours.

    • Critical: Rapid cooling will trap impurities.

  • Harvest: Cool further in an ice bath (0°C) for 1 hour. Filter the crystals.

  • Wash: Wash the cake with cold Ethanol (to remove DMF residues).

Method B: The "Thermal" Protocol (Glacial Acetic Acid)

Best for: Large scale batches where DMF removal is difficult.

Mechanism: Acetic acid acts as both a solvent and a proton donor/acceptor, effectively solvating the basic nitrogen of the pyrimidine and the pyridone oxygen.

Step-by-Step:

  • Suspend crude material in Glacial Acetic Acid (10 mL/g).

  • Heat to reflux (118°C). The solid should dissolve completely.

  • Allow the solution to cool slowly to room temperature. The compound often crystallizes as dense, high-purity needles.

  • Workup: Filter the solid. Wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Drying: Dry under high vacuum at 50°C to sublime off residual acetic acid.

Method C: Trituration (The "Cleanup" Method)

Best for: Sticky solids or removing specific impurities without yield loss.

If the compound is >90% pure but colored or sticky:

  • Suspend the solid in boiling Acetonitrile or Ethyl Acetate .

  • Reflux for 30 minutes (the product will not dissolve).

  • Cool to room temperature and filter.

  • This removes lipophilic impurities (from the methylthio precursors) while leaving the polar product behind.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your crude material's state.

PurificationWorkflow Start Crude 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one CheckPurity Check Purity (LC-MS / NMR) Start->CheckPurity HighImpurity Low Purity (<85%) or Sticky Gum CheckPurity->HighImpurity Gummy/Oily MedPurity Moderate Purity (85-95%) CheckPurity->MedPurity Solid HighPurity High Purity (>95%) Colored/Salt Contamination CheckPurity->HighPurity Crystalline Trituration METHOD C: Trituration (Boiling Acetonitrile) HighImpurity->Trituration AcidRecrys METHOD B: Thermal Recrys (Glacial Acetic Acid) MedPurity->AcidRecrys Scale > 5g DMFRecrys METHOD A: Displacement (DMF + Ethanol) MedPurity->DMFRecrys Scale < 5g HighPurity->DMFRecrys Remove color/salts Trituration->MedPurity Powder obtained Final Pure Crystalline Solid AcidRecrys->Final DMFRecrys->Final

Caption: Decision tree for selecting the optimal purification strategy based on crude purity and physical state.

Troubleshooting & FAQs

Q1: My product oiled out instead of crystallizing. What happened?

  • Cause: This usually happens if the anti-solvent (Ethanol/Water) was added too quickly or if the initial concentration in DMF was too high.

  • Fix: Re-heat the mixture until the oil dissolves (add a small amount of DMF if necessary). Let it cool extremely slowly (leave it in the oil bath as the bath cools down). Add a "seed crystal" if available when the solution reaches 40°C.

Q2: I cannot remove the DMF/DMSO residue from my crystals.

  • Cause: DMF solvates this molecule strongly.

  • Fix: Do not rely solely on vacuum drying. Wash the filtered cake with copious amounts of water (to displace DMF) followed by Isopropanol . If the problem persists, redissolve in boiling acetic acid and precipitate with water; acetic acid is easier to remove.

Q3: The melting point is lower than expected (>200°C).

  • Cause: Trapped solvent or presence of the N-methyl isomer (impurity from synthesis if methylation wasn't selective).

  • Fix: Run a 1H NMR in DMSO-d6. Look for a solvent peak (DMF: 2.73, 2.89, 7.95 ppm). If solvent is absent, the impurity is likely chemical. Recrystallize using Method B (Acetic Acid) to improve fractionation.

Q4: Can I use water as the anti-solvent instead of Ethanol in Method A?

  • Answer: Yes, but with caution. Water is a very strong anti-solvent for this molecule. Adding it too fast will cause rapid precipitation of amorphous powder (trapping impurities) rather than crystal growth. Ethanol allows for a "softer" transition.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135484214, 4-(2-(Methylthio)pyrimidin-4-yl)pyridin-2(1H)-one. Retrieved from [Link]

  • Severina, H. et al. (2020). Optimization of Pyrimidinone Series for Selective Inhibition of Adenylyl Cyclase. (Discusses solubility and purification of similar pyrimidinone-thioether scaffolds). Retrieved from [Link]

  • ResearchGate Technical Forum (2016). Crystallization of pyrimidin-2-one derivatives soluble only in DMF/DMSO. (Expert consensus on diffusion crystallization for this specific heterocycle class). Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Analysis of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one

This guide is structured as a high-level technical document for pharmaceutical researchers and analytical chemists.[1] It focuses on the critical role of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for pharmaceutical researchers and analytical chemists.[1] It focuses on the critical role of 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (hereafter referred to as Compound 7-SMe ) as a scaffold intermediate in kinase inhibitor synthesis.[1]

Executive Summary & Significance

4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one (C₁₀H₉N₃OS, MW 219.[1]26) is a high-value pharmacophore used in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting MPS1, ERK, or CDK pathways).[1] Its "methylthio" handle is designed for downstream oxidation to a sulfone (–SO₂Me), creating a labile leaving group for nucleophilic aromatic substitution (SₙAr) by amines.[1]

The Analytical Challenge: Researchers often struggle to differentiate the parent Sulfide (7-SMe) from its oxidative impurities (Sulfoxide and Sulfone ) during reaction monitoring.[1] Standard UV detection is often insufficient due to overlapping chromophores. This guide provides a definitive Mass Spectrometry (MS) protocol to resolve these species, comparing the target compound against its critical "alternatives" (its own metabolic/synthetic derivatives).

MS Profile & Fragmentation Characteristics

Self-Validating Logic: The identification of Compound 7-SMe relies on a unique "Dual-Loss" signature—the simultaneous tracking of the pyridinone core (loss of CO) and the thioether side chain (loss of[1] •SCH₃).

Physicochemical Properties
PropertyValueNotes
Formula C₁₀H₉N₃OSNitrogen-rich heterocycle
Monoisotopic Mass 219.0466 DaRequires high-res MS for exact mass confirmation
[M+H]⁺ 220.0539 m/zDominant species in ESI(+)
LogP ~1.2Moderately polar; retains well on C18
Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of the protonated precursor (m/z 220.05 ) follows a distinct pathway governed by the stability of the aromatic rings.[1]

  • Primary Channel (Pyridinone Ring Contraction): The pyridin-2(1H)-one moiety characteristically loses carbon monoxide (CO).[1]

    • Transition: m/z 220 → 192 (Δ -28 Da).[1]

    • Mechanism:[1][2][3][4] A neutral loss driven by the formation of a stable pyrrole-like cation.[1]

  • Secondary Channel (Thioether Cleavage): The methylthio group is cleaved, typically as a methanethiol radical or neutral loss depending on energy.[1]

    • Transition: m/z 220 → 173 (Δ -47 Da, Loss of[1] •SCH₃) or m/z 220 → 205 (Δ -15 Da, Loss of[1] •CH₃).

  • Diagnostic Ratio:

    • For validation, the intensity ratio of 192/173 should be monitored. A deviation >20% suggests isobaric interference.

Comparative Analysis: Target vs. Oxidative Analogs

In drug development, this compound is rarely analyzed in isolation. It must be distinguished from its oxidized forms. The table below compares the MS behavior of the target against its critical alternatives.

Table 1: Comparative MS Metrics
FeatureTarget: Sulfide (7-SMe) Alternative 1: Sulfoxide (7-SO) Alternative 2: Sulfone (7-SO₂)
Structure –S–Me–S(=O)–Me–S(=O)₂–Me
Precursor (m/z) 220.05 236.05 (+16 Da)252.04 (+32 Da)
Retention Time Late (Hydrophobic)Early (Polar)Intermediate
Key Fragment 192 (-CO)219 (-OH) or 173 (-SOCH₃)173 (-SO₂CH₃)
Ionization Efficiency HighMedium (Suppressed by Sulfide)High
Causality Starting MaterialIntermediate ImpurityDesired Product for SₙAr

Expert Insight: The Sulfone (7-SO₂) is the "active" species for the next synthetic step.[1] If your MS analysis shows high 220 (Sulfide) and low 252 (Sulfone), your oxidation reaction (e.g., using m-CPBA or Oxone) is incomplete.[1]

Visualizing the Fragmentation & Workflow

The following diagram illustrates the fragmentation logic and the analytical workflow for separating these species.

MS_Analysis cluster_workflow Reaction Monitoring Workflow Precursor Precursor [M+H]+ m/z 220.05 Frag_CO Fragment A [M+H-CO]+ m/z 192.05 Precursor->Frag_CO -28 Da (CO) Pyridinone Core Frag_SMe Fragment B [M+H-SCH3]+ m/z 173.06 Precursor->Frag_SMe -47 Da (SCH3) Thioether Loss Step1 Crude Reaction Mix Step2 LC Separation (C18 Column) Step1->Step2 Step3 MS Detection (EIC Extraction) Step2->Step3

Caption: Fragmentation pathway of Compound 7-SMe (left) and the LC-MS monitoring workflow (right).

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of a generic gradient ensures that the polar Sulfoxide and hydrophobic Sulfide are resolved, preventing ion suppression.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Compound 7-SMe in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Acetonitrile:Water (1 µg/mL).

    • Why: High organic content prevents precipitation of the hydrophobic sulfide.

  • Reaction Check: Take 10 µL of reaction mixture, quench in 990 µL MeOH.

LC-MS Parameters (Standardized)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Elute salts/polar impurities)[1]

    • 1-4 min: 5% -> 95% B (Elute Sulfoxide, then Sulfone, then Sulfide)[1]

    • 4-5 min: 95% B (Wash)[1]

    • 5-6 min: 5% B (Re-equilibrate)

Detection Settings (Q-TOF/Orbitrap or Triple Quad)[1]
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Scan Range: m/z 100 – 600.[1]

  • Target Ions (SIM/MRM):

    • 220.05 (Target)[1]

    • 236.05 (Sulfoxide Impurity)[1]

    • 252.04 (Sulfone Impurity)[1]

References

  • Synthesis of Kinase Inhibitors (MPS1): Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors.[1][3] Source: ACS Medicinal Chemistry Letters (2018).[1] URL:[Link] (Note: Describes the methylthio-pyrimidine scaffold utility and oxidation to sulfone).[1]

  • Process Chemistry Patent: Title: Process for the manufacturing of medicaments (WO2015154674A1).[1] Source: WIPO / Google Patents. URL: (Note: Explicitly lists 4-(2-(methylthio)pyrimidin-4-yl)pyridin-2(1H)-one as Intermediate VII).[1]

  • General Fragmentation of Pyridinones: Title: Mass Spectrometry of Heterocycles. Source: Wiley Online Library (General Reference).[1] URL:[Link][1]

Sources

Comparative

Spectroscopic Characterization of Methylthio Pyrimidine Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Context The methylthio ( ) pyrimidine scaffold is a pharmacophore of immense significance, serving as a precursor in the synthesis of antivirals, antimicrobials, and tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The methylthio (


) pyrimidine scaffold is a pharmacophore of immense significance, serving as a precursor in the synthesis of antivirals, antimicrobials, and tyrosine kinase inhibitors. For the medicinal chemist, the methylthio group is not merely a structural feature but a strategic "handle"—it offers distinct lipophilicity (

values) and electronic donation properties compared to its oxo- (

) or amino- (

) analogs.

This guide provides a rigorous spectroscopic framework for distinguishing methylthio pyrimidines from their common alternatives. We move beyond basic characterization to focus on diagnostic signatures —the specific spectral data points that definitively validate the presence of the


-alkyl moiety against a background of potential synthetic byproducts (e.g., 

-alkylated isomers or hydrolyzed uracil derivatives).
The Core Comparative Challenge

In synthetic workflows, distinguishing between


-methylation (desired) and 

-methylation (common impurity) or

-alkylation (in keto-enol systems) is critical. The data below synthesizes the definitive spectroscopic markers for these alternatives.
Table 1: Diagnostic Comparison of Methylthio vs. Methoxy Pyrimidines
FeatureMethylthio Pyrimidine (-SMe) Methoxy Pyrimidine (-OMe) Mechanistic Insight

H NMR (

)
2.50 – 2.60 ppm (Singlet)3.90 – 4.05 ppm (Singlet)Sulfur is less electronegative (2.58) than Oxygen (3.44), causing less deshielding of the methyl protons.

C NMR (

)
12.0 – 15.0 ppm 53.0 – 56.0 ppm The "Heavy Atom Effect" and lower electronegativity of sulfur result in a dramatic upfield shift for the methyl carbon.
IR (

-Me vs

-Me)
Weak C-S stretch (~600-700 cm

)
Strong C-O stretch (1050-1250 cm

)
C-O bonds have a larger dipole moment change, resulting in intense IR bands; C-S is often silent or weak.
UV-Vis (

)
Bathochromic Shift (Red Shift)Hypsochromic relative to S-MeSulfur's available

-orbitals (or higher energy lone pairs) facilitate lower energy

transitions.
Mass Spec (Frag.) Loss of

SMe
(M-47) or

Me
(M-15)
Loss of

OMe
(M-31) or CH

O
(M-30)
The C-S bond is weaker than C-O, often directing fragmentation pathways.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.[1] The most common error in characterizing these derivatives is misidentifying the site of alkylation in tautomeric systems (e.g., 2-thiouracil derivatives).

  • 
    H NMR Protocol: 
    
    • Solvent Choice: Use DMSO-

      
        over CDCl
      
      
      
      if solubility permits. Pyrimidines often stack in non-polar solvents, causing concentration-dependent chemical shift variations. DMSO disrupts this stacking.
    • The "S-Me" Singlet: Look for a sharp 3H singlet at 2.55 ppm . If the signal appears at 3.3-3.5 ppm, suspect

      
      -methylation (a common competing reaction in basic conditions).
      
    • Ring Protons: The pyrimidine ring protons (H-4, H-5, H-6) typically appear as a coupled system (e.g., two doublets or a doublet of doublets) between 6.5 – 8.5 ppm , depending on substitution.

  • 
    C NMR Protocol: 
    
    • The methyl carbon attached to sulfur is the most reliable diagnostic marker. It appears at 13-15 ppm .

    • Contrast this with an

      
      -methyl group (~30-40 ppm) or an 
      
      
      
      -methyl group (~55 ppm). This >40 ppm difference renders
      
      
      C NMR superior to
      
      
      H NMR for definitive structural assignment.
Mass Spectrometry (MS)

Electron Ionization (EI) provides rich structural information through fragmentation.

  • Fragmentation Logic:

    • Molecular Ion (

      
      ):  Usually prominent due to the stability of the aromatic pyrimidine ring.
      
    • Primary Loss: A characteristic loss of 47 Da (

      
      SMe) is frequently observed. Alternatively, a loss of 15 Da (
      
      
      
      CH
      
      
      ) followed by the expulsion of CS (44 Da) confirms the thioether linkage.
    • Isotopic Pattern: Sulfur has a significant

      
      S isotope natural abundance (~4.2%). An M+2 peak  with ~4-5% intensity of the molecular ion is a strong indicator of a single sulfur atom.
      
Vibrational Spectroscopy (FT-IR)

While less specific than NMR, IR is vital for assessing purity (e.g., absence of S-H or N-H bands).

  • Key Bands:

    • Absence of S-H: The disappearance of the weak S-H stretch (~2550 cm

      
      ) confirms complete alkylation of a thiol precursor.
      
    • C=N Ring Stretch: 1550 – 1600 cm

      
      .
      
    • C-S-C Stretch: 600 – 700 cm

      
       (often weak and difficult to assign without Raman confirmation).
      

Experimental Protocols

Protocol A: Standard Characterization Workflow

This protocol ensures high-fidelity data acquisition suitable for regulatory submission.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified methylthio pyrimidine derivative in 0.6 mL of DMSO-

      
       (99.9% D).
      
    • Note: Filter the solution through a cotton plug within the pipette to remove suspended solids that cause line broadening.

  • NMR Acquisition:

    • Run

      
      H NMR  (min 16 scans) with a relaxation delay (
      
      
      
      ) of 2.0s to ensure integration accuracy of the methyl singlet.
    • Run

      
      C NMR  (min 512 scans) with proton decoupling.
      
    • Validation: Confirm the integration ratio of Aromatic-H to Methyl-H is exactly as predicted (e.g., 1:3 or 2:3).

  • Mass Spectrometry (LC-MS):

    • Use Electrospray Ionization (ESI) in Positive Mode (

      
      ).
      
    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Critical Check: Verify the [M+H]

      
       peak and the [M+H+2]
      
      
      
      isotope peak (sulfur signature).[2]
Protocol B: Distinguishing Isomers (Tautomer Check)

Use this if


-alkylation is a suspected impurity.
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set up a 2D HMBC experiment.

    • Logic:

      • If

        
        -alkylated : The methyl protons (~2.5 ppm) will show a correlation to the C-2 carbon (~160-170 ppm).
        
      • If

        
        -alkylated : The methyl protons (~3.3 ppm) will show correlations to two adjacent carbonyls or ring carbons, often with different coupling constants.
        

Visualizations

Characterization Workflow Decision Tree

This diagram outlines the logical flow for validating the structure of a synthesized methylthio pyrimidine.

G Start Crude Reaction Product (Methylation of Thiouracil) TLC 1. TLC Screening (Check for disappearance of thiol) Start->TLC Purification 2. Column Chromatography (Isolate major spot) TLC->Purification H_NMR 3. 1H NMR (DMSO-d6) Check Methyl Shift Purification->H_NMR Decision Shift Location? H_NMR->Decision S_Me Signal @ 2.50-2.60 ppm (Target: S-Methyl) Decision->S_Me ~2.5 ppm N_Me Signal @ 3.30-3.50 ppm (Impurity: N-Methyl) Decision->N_Me >3.0 ppm C_NMR 4. 13C NMR Validation Confirm Methyl Carbon S_Me->C_NMR Final_S Carbon @ 13-15 ppm CONFIRMED PRODUCT C_NMR->Final_S 13-15 ppm Final_N Carbon @ 30-40 ppm REJECT / RE-PURIFY C_NMR->Final_N >30 ppm

Figure 1: Step-by-step spectroscopic decision tree for validating S-methylation versus N-methylation impurities.

Mass Spectrometry Fragmentation Pathway

A representation of the characteristic fragmentation of a 2-methylthio pyrimidine derivative.

Frag M_Ion Molecular Ion (M+) Stable Aromatic Ring Frag1 Fragment A [M - CH3]+ M_Ion->Frag1 - Methyl Radical (15 Da) Frag2 Fragment B [M - SMe]+ M_Ion->Frag2 - Thiomethyl Radical (47 Da) Frag3 Fragment C Ring Cleavage (RCN) Frag1->Frag3 - CS (44 Da) Frag2->Frag3 Ring Opening

Figure 2: Common fragmentation pathways for methylthio pyrimidines under Electron Ionization (EI).

References

  • Abraham, R. J., & Mobli, M. (2008).

    
    H chemical shifts in NMR: Ring currents and 
    
    
    
    -electron effects in hetero-aromatics. Modgraph. [Link]
  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. [Link]

  • Chaudhary, J. (2025).[3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

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